(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic derivative featuring a fused thiazolo-triazine-dione core. Its structure includes a 2-chlorobenzyl substituent at position 6 and a 2-fluorobenzylidene group at position 2, with a defined Z-configuration at the benzylidene double bond.
Properties
Molecular Formula |
C19H11ClFN3O2S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11ClFN3O2S/c20-13-7-3-1-5-11(13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-6-2-4-8-14(12)21/h1-8,10H,9H2/b16-10- |
InChI Key |
LVRDNAQXXYFDFZ-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of the thiazole derivative with cyanogen bromide in the presence of a base.
Introduction of Substituents: The chlorobenzyl and fluorobenzylidene groups are introduced through nucleophilic substitution reactions using the corresponding benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the chlorine or fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazine class exhibit a wide range of biological activities including:
- Antibacterial Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazines possess significant antibacterial properties. For instance, compounds similar to (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione demonstrated efficacy against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes and inhibit their function effectively .
- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to established antitubercular agents like Rifampicin. The mechanism often involves inhibition of essential bacterial enzymes such as leucyl-tRNA synthetase .
- Antioxidant Properties : The antioxidant potential of thiazolo[3,2-b][1,2,4]triazines has been evaluated using various assays. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
Synthesis and Characterization
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazine derivatives:
-
Antibacterial Evaluation : A study synthesized a series of thiazolo derivatives and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the benzyl groups significantly affected the antibacterial potency .
Compound Bacterial Strain MIC (µg/mL) 5f E. coli 50 5g S. aureus 30 - Antitubercular Activity : Another research focused on derivatives similar to (2Z)-6-(2-chlorobenzyl)-... which were tested for activity against Mycobacterium smegmatis. The most potent compound in this study exhibited an MIC of 50 µg/mL against this strain .
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thiazolo-Triazine-Dione Derivatives
Key Findings from Comparative Studies
Chlorine at position 6 (2-chlorobenzyl) may increase lipophilicity, improving membrane permeability relative to methyl or propoxybenzyl groups .
Spectral Trends: IR spectra for thiazolo-triazine-diones consistently show C=O stretches near 1700 cm⁻¹ and C=N stretches around 1605 cm⁻¹, as seen in and . The 4-cyano substituent in ’s analog produces a distinct CN stretch at 2220 cm⁻¹, absent in halogenated derivatives .
Steric and Bioactivity Implications :
- Bulky substituents like 4-propoxybenzyl () may hinder binding to enzymatic pockets, whereas smaller groups (e.g., methyl in ) favor better target engagement .
- Acetylcholinesterase inhibition studies () suggest that electron-withdrawing groups (e.g., F, Cl) enhance activity by modulating charge distribution in the triazine core .
Biological Activity
The compound (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H15ClFN3O2S
- Molecular Weight : 403.8577 g/mol
- CAS Number : 638134-61-9
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde followed by cyclization with thiosemicarbazide under acidic conditions. This method allows for the introduction of both the chlorobenzyl and fluorobenzyl groups into the thiazolo-triazine structure.
Anticancer Activity
Numerous studies have reported the antiproliferative effects of thiazolo-triazine derivatives against various cancer cell lines. For instance:
- Study Findings : In vitro evaluations demonstrated that compounds similar to (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibited significant cytotoxicity against breast, colon, and lung cancer cell lines. The mechanism of action was suggested to be through apoptosis induction rather than inhibition of dihydrofolate reductase (DHFR), which is a common target in cancer therapy .
Antimicrobial Activity
Thiazolo-triazine derivatives have also been investigated for their antimicrobial properties:
- Case Study : A derivative showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with protein synthesis .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays:
- Research Findings : Compounds in this class demonstrated significant free radical scavenging activity. The antioxidant mechanism is attributed to the presence of electron-rich aromatic systems that can stabilize free radicals .
The biological activity of (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence indicates that they can trigger apoptotic pathways in cancer cells.
- Interaction with DNA : Certain derivatives have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
